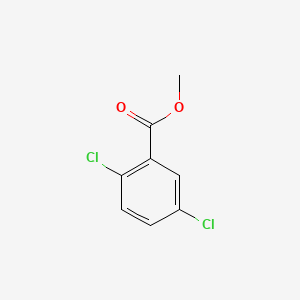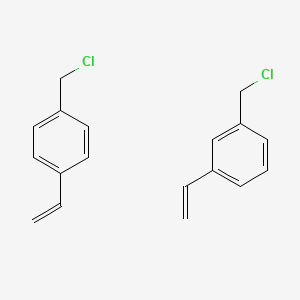
tert-Butyldimethylsilane
概要
説明
tert-Butyldimethylsilane: is an organosilicon compound with the molecular formula C6H16Si . It is a derivative of silane, where the silicon atom is bonded to two methyl groups and one tert-butyl group. This compound is commonly used in organic synthesis and materials science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Synthesis: tert-Butyldimethylsilane can be synthesized by the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Grignard Reaction: Another method involves the reaction of tert-butylmagnesium chloride with dimethylchlorosilane. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyldimethylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: This compound can be reduced to form simpler silanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituents used.
科学的研究の応用
Chemistry:
Catalysis: tert-Butyldimethylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Materials Science: It is used in the production of silicon-based materials, including coatings and adhesives.
Biology and Medicine:
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Biocompatibility: Research is ongoing to explore its biocompatibility and potential use in medical implants and devices.
Industry:
Electronics: Used in the production of semiconductors and other electronic components.
Surface Treatment: Employed in surface treatment processes to enhance the properties of materials such as glass and metals.
作用機序
Mechanism of Action: tert-Butyldimethylsilane exerts its effects primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The tert-butyl and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways:
Silicon-Oxygen Bonds: Formation of stable silicon-oxygen bonds is a key pathway in many of its applications.
Steric Effects: The bulky tert-butyl group can influence the reactivity of the compound by providing steric hindrance, which can affect the outcome of chemical reactions.
類似化合物との比較
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(triacontyloxy)-
Comparison:
- Silane, chloro(1,1-dimethylethyl)dimethyl- has a chlorine atom instead of a tert-butyl group, making it more reactive in substitution reactions.
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)- and Silane, (1,1-dimethylethyl)dimethyl(triacontyloxy)- have longer alkyl chains, which can influence their physical properties such as boiling point and solubility.
Uniqueness: tert-Butyldimethylsilane is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the silicon atom, making it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
tert-butyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWZIYBBNEPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)








